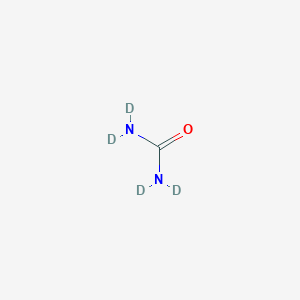

deuterio N,N,N'-trideuteriocarbamimidate

Beschreibung

Eigenschaften

CAS-Nummer |

1433-11-0 |

|---|---|

Molekularformel |

CH4N2O |

Molekulargewicht |

64.080 g/mol |

IUPAC-Name |

deuterio N,N,N'-trideuteriocarbamimidate |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i/hD4 |

InChI-Schlüssel |

XSQUKJJJFZCRTK-JBISRTOLSA-N |

Isomerische SMILES |

[2H]N([2H])C(=O)N([2H])[2H] |

Kanonische SMILES |

C(=O)(N)N |

Andere CAS-Nummern |

1433-11-0 |

Synonyme |

Aquacare-d4; Aquadrate-d4; B-I-K-d4; Basodexan-d4; Benural 70-d4; Carbamide-d4; Carbamimidic Acid-d4; Carbonyl Diamide-d4; Carmol 40-d4; Cellpaste K 4-d4; Cellton NP-d4; Duration III-d4; ESN-d4; Elaqua XX-d4; Eucerin 10% Urea Lotion-d4; Hyanit-d4; Is |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Deuterated Carbamimidates for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of deuterated carbamimidates, a class of compounds gaining interest in pharmaceutical development. The strategic incorporation of deuterium can significantly enhance the metabolic stability and pharmacokinetic profiles of drug candidates. This document outlines synthetic strategies, detailed characterization protocols, and the underlying principles relevant to drug discovery and development.

Introduction: The Role of Deuteration in Drug Development

The substitution of hydrogen with its stable isotope, deuterium, is a powerful strategy in medicinal chemistry. This modification can lead to a more favorable pharmacokinetic profile by slowing down drug metabolism.[1] The core principle behind this is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it.[1] If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the metabolic process.[2]

This "deuterium switch" can lead to several therapeutic advantages:

-

Improved Pharmacokinetic Profiles : Slower metabolism can increase a drug's half-life and overall exposure (AUC), potentially allowing for less frequent dosing and improved patient compliance.[3]

-

Reduced Toxicity : Deuteration can alter metabolic pathways, sometimes reducing the formation of toxic metabolites.[3]

-

Enhanced Efficacy : Increased exposure to the active parent drug may lead to improved therapeutic effects.[]

Carbamimidates, as structural motifs present in various biologically active molecules, are attractive targets for deuteration to improve their drug-like properties.

Synthesis of Deuterated Carbamimidates

The synthesis of deuterated carbamimidates can be approached in two main ways: by incorporating deuterium during the primary synthesis using deuterated starting materials or by performing a hydrogen-deuterium exchange (H/D exchange) reaction on the final carbamimidate product.

A versatile method for synthesizing cyclic carbamimidates involves a gold(I)-catalyzed three-component reaction of an imine, a terminal alkyne, and a sulfonylisocyanate. This reaction can be adapted for deuteration by using a deuterated alkyne.

General Synthetic Workflow

The overall process for generating and verifying deuterated carbamimidates follows a logical progression from synthesis to rigorous characterization.

References

Navigating the Isotopic Landscape: A Technical Guide to the Isotopic Purity of Deuterio N,N,N'-Trideuteriocarbamimidate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the use of isotopically labeled compounds is indispensable. Among these, deuterated molecules play a pivotal role in mechanistic studies, metabolic profiling, and as internal standards for quantitative analysis. This technical guide delves into the critical aspect of isotopic purity for a specific deuterated compound: deuterio N,N,N'-trideuteriocarbamimidate, a deuterated analog of guanidine. Ensuring high isotopic purity is paramount for the accuracy and reliability of experimental outcomes.[1][2] This document provides a comprehensive overview of the methodologies used to determine isotopic purity, presents relevant data in a structured format, and visualizes the experimental workflows and the significance of isotopic purity.

The Significance of Isotopic Purity

Deuterium-labeled compounds are powerful tools in mass spectrometry-based quantitative analyses, aiding in the study of metabolic flux, confirming reaction mechanisms, and enhancing the therapeutic efficacy of drugs.[1] The isotopic purity of a deuterated compound refers to the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. Low isotopic purity, meaning a significant presence of the unlabeled analyte, can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[2] For most quantitative mass spectrometry applications, an isotopic enrichment of greater than 98% is generally recommended.[2]

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available deuterated guanidine derivatives, which serve as a proxy for this compound, is typically high. The following table summarizes the isotopic purity data for related compounds.

| Compound Name | Supplier | Isotopic Purity (atom % D) |

| Guanidine-d5 deuteriochloride | Sigma-Aldrich | 98% |

| Guanidine·DCl (D₆, 98%) | Cambridge Isotope Laboratories | 98% |

Note: Data is based on commercially available related compounds and serves as a typical reference for expected purity levels.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for this compound relies on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides site-specific information about isotopic incorporation.[3][4]

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard.[3]

-

Ensure the sample is fully dissolved to form a homogeneous solution.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the N-H and C-H protons of the carbamimidate moiety is a primary indicator of high deuteration.

-

The residual proton signals can be integrated and compared to the integral of a known internal standard to quantify the amount of non-deuterated species.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a ²H NMR spectrum. A signal will be present at a chemical shift similar to that of the protons in the non-deuterated compound.

-

The presence of a single, sharp resonance confirms the deuterium incorporation at the expected positions.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum. The carbon atom attached to deuterium will exhibit a multiplet splitting pattern due to C-D coupling. A slight upfield isotopic shift may also be observed compared to the non-deuterated analog.[5]

-

-

Data Analysis:

-

Integrate the peak areas in the ¹H and ²H NMR spectra.

-

Calculate the isotopic purity by comparing the integral of the residual proton signal to the integral of the deuterium signal or an internal standard.[3]

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a rapid and highly sensitive method for determining isotopic purity by analyzing the relative abundance of different isotopologues.[6][7]

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the deuterated standard in a suitable solvent (e.g., methanol, acetonitrile). For electrospray ionization (ESI), the concentration should be optimized to obtain a strong signal for all isotopic species.[2]

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, to ensure sufficient mass resolution to distinguish between different isotopologues.[6]

-

Acquire data in full scan mode over a mass range that includes the unlabeled analyte and all deuterated species.

-

-

Data Analysis:

-

Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled analyte (M+0) and the corresponding peaks for the deuterated species (e.g., M+1, M+2, M+3, etc.).[2]

-

Calculate the relative abundance of each isotopologue.

-

The isotopic purity is determined from the relative abundance of the fully deuterated species compared to the sum of all isotopologues.

-

Visualizing the Workflow and Significance

The following diagrams, created using the DOT language, illustrate the experimental workflow for determining isotopic purity and the logical relationship between isotopic purity and its impact on research applications.

Caption: Experimental workflow for determining the isotopic purity of this compound.

Caption: Impact of isotopic purity on research applications.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Guanidinium Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated guanidinium analogs, with a particular focus on guanidinium-d5 chloride. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the applications of these compounds, from their role as protein denaturants to their use as internal standards in analytical techniques.

Introduction to Deuterated Guanidinium Analogs

Guanidinium chloride is a well-known chaotropic agent and protein denaturant.[1] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, can subtly yet significantly alter the physicochemical properties of the molecule. This "deuterium switch" can lead to a kinetic isotope effect, where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic reactions.[1] This property has made deuterated compounds, including guanidinium analogs, valuable tools in pharmaceutical research for improving pharmacokinetic profiles and reducing toxicity.[1] Guanidine-d5 hydrochloride is a commonly used deuterated analog, where the five exchangeable protons on the guanidinium ion are replaced with deuterium.[2]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of guanidinium chloride and its deuterated analog, guanidine-d5 deuteriochloride.

Physical Properties

| Property | Guanidinium Chloride | Guanidinium-d5 Deuteriochloride |

| Molecular Formula | CH₆ClN₃ | CD₆ClN₃ |

| Molecular Weight | 95.53 g/mol | 101.57 g/mol |

| Appearance | White crystalline solid | Solid |

| Melting Point | 181-187 °C[3] | 185-189 °C |

| Solubility in Water | Approx. 6 M at room temperature; 8 M with heating to 35°C[4] | High |

| Crystal Structure | Orthorhombic, space group Pbca | - |

Chemical Properties

| Property | Guanidinium Chloride | Guanidinium-d5 Deuteriochloride |

| pKa | 13.6 | Expected to be slightly different due to isotopic effects, but specific value not readily available. |

| Acidity | Weak acid | Weak acid |

| Key Reactions | Protein denaturation, acts as a chaotrope | Protein denaturation, acts as a chaotrope[1] |

| Isotopic Purity | N/A | Typically ≥98 atom % D |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of guanidinium compounds.

Synthesis of Guanidine Hydrochloride

Materials:

-

Dicyandiamide

-

Ammonium chloride

-

Water

-

Reaction kettle

Procedure:

-

Melting: Combine dicyandiamide and ammonium chloride in a weight ratio of approximately 1:1.27 in a reaction kettle.[6]

-

Heat the mixture to 170-230 °C to initiate a melting reaction, which yields crude guanidine hydrochloride.[6]

-

Dissolving: Cool the crude product and dissolve it in water at a ratio of 1:1 (w/v) at room temperature.[5]

-

Filtering: Filter the solution to remove any unreacted starting materials and byproducts.[5]

-

Dehydrating and Crystallizing: Dehydrate the mother liquor by heating, then cool the resulting supersaturated solution to induce crystallization of purified guanidine hydrochloride.[5]

-

Recrystallization (Optional): For higher purity, the crystallization process can be repeated.[5]

Characterization of Deuterated Guanidinium Analogs

Mass spectrometry is a crucial technique for confirming the isotopic enrichment and purity of deuterated compounds.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap, or FT-ICR)

Procedure for Isotopic Purity Determination:

-

Sample Preparation: Prepare a solution of the deuterated guanidinium analog in a suitable solvent.

-

Data Acquisition: Infuse the sample directly or via liquid chromatography into the mass spectrometer. Acquire data in full scan mode over a mass range that includes the unlabeled and all deuterated species.

-

Data Analysis: Extract the ion chromatograms for the monoisotopic peak of the unlabeled compound (M+0) and the corresponding peaks for the deuterated species (e.g., M+1, M+2, etc.). Calculate the percentage of each isotopic species to determine the isotopic purity.

FT-IR spectroscopy can be used to identify the functional groups present in guanidinium compounds and to observe the isotopic substitution.

Instrumentation:

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum with a clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid guanidinium salt onto the ATR crystal and ensure good contact using the pressure clamp.

-

Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Compare the spectrum of the deuterated analog to that of the non-deuterated compound. The N-D stretching and bending vibrations in the deuterated compound will appear at lower frequencies compared to the N-H vibrations in the non-deuterated compound due to the heavier mass of deuterium.

NMR spectroscopy is essential for structural elucidation and confirming the positions of deuterium labeling.

Instrumentation:

-

NMR spectrometer

Procedure for ¹H NMR:

-

Sample Preparation: Dissolve the deuterated guanidinium analog in a suitable non-deuterated solvent (e.g., H₂O or DMSO).

-

Data Acquisition: Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the exchangeable protons of the guanidinium group confirms successful deuteration.

Procedure for ²H (Deuterium) NMR:

-

Sample Preparation: Dissolve the deuterated guanidinium analog in a suitable protonated solvent.

-

Data Acquisition: Acquire a ²H NMR spectrum. The presence of a signal will confirm the incorporation of deuterium.

Applications in Research and Drug Development

Deuterated guanidinium analogs have several important applications:

-

Protein Denaturation Studies: Deuterated guanidinium chloride is used in hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study protein folding and dynamics.[8]

-

Internal Standards: Due to their similar chemical properties but different mass, deuterated compounds are ideal as internal standards in quantitative LC-MS analysis, improving accuracy and precision.[1]

-

Metabolic Pathway Studies: Deuterated compounds are used as tracers to elucidate metabolic pathways of drugs and other bioactive molecules.[1]

Visualizations

The following diagrams illustrate key processes and pathways involving guanidinium and its deuterated analogs.

Caption: Workflow for HDX-MS using deuterated guanidinium chloride.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sciencemadness Discussion Board - Synthetic route to tetrazoles from urea & ammonium nitrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. graphviz.org [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]

- 7. Manufacture process for Guanidine hydrochloride - Shizuishan Pengsheng Chemical Co., Ltd [pengshengchem.com]

- 8. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Deuterio N,N,N'-trideuteriocarbamimidate (Guanidine-d5 Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on deuterio N,N,N'-trideuteriocarbamimidate, more commonly known as Guanidine-d5 hydrochloride. This stable isotope-labeled compound is a valuable tool in analytical research, particularly in quantitative mass spectrometry-based applications. Its primary utility lies in its role as an internal standard for the accurate quantification of guanidine and other structurally related small molecules in complex biological matrices. This guide will cover its chemical identity, key suppliers, and a detailed experimental protocol for its application in a typical quantitative bioanalytical workflow.

Chemical Identification and Suppliers

The compound this compound is the deuterated analog of guanidine, where five hydrogen atoms have been replaced by deuterium. It is typically available as the hydrochloride salt.

Table 1: Chemical Identity

| Property | Value |

| Common Name | Guanidine-d5 hydrochloride |

| Systematic Name | This compound; hydrochloride |

| CAS Number | 108694-93-5[1][2] |

| Molecular Formula | CD₅N₃ · DCl |

| Molecular Weight | 101.57 g/mol [1][2] |

A number of reputable chemical suppliers provide Guanidine-d5 hydrochloride for research purposes. When sourcing this material, it is crucial to obtain a certificate of analysis to confirm its isotopic and chemical purity.

Table 2: Key Suppliers

| Supplier | Website |

| MedChemExpress | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| United States Biological | --INVALID-LINK-- |

Application in Quantitative Bioanalysis: Experimental Protocol

Guanidine-d5 hydrochloride is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical similarity to the unlabeled analyte, which allows it to compensate for variability during sample preparation and analysis. The following is a detailed, generalized protocol for the quantification of a small molecule analyte in human plasma using a deuterated internal standard, such as Guanidine-d5. This protocol is based on established methods for the analysis of small polar molecules like metformin, which often utilize a deuterated analog (e.g., metformin-d6) as an internal standard.[2][3][4]

Materials and Reagents

-

Analyte reference standard

-

This compound (Guanidine-d5 hydrochloride) as the internal standard (IS)

-

LC-MS grade acetonitrile, methanol, formic acid, and water

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC or UPLC system coupled to a tandem quadrupole mass spectrometer

Preparation of Stock and Working Solutions

-

Analyte Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a methanol/water mixture).

-

Internal Standard Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Guanidine-d5 hydrochloride and dissolve it in 10 mL of the same solvent used for the analyte.

-

Working Solutions: Prepare a series of working solutions for the analyte by serial dilution of the primary stock solution to create calibration standards and quality control (QC) samples. A separate working solution for the internal standard should also be prepared at a fixed concentration (e.g., 10 µg/mL).

Sample Preparation: Protein Precipitation

-

Aliquoting: Transfer 100 µL of thawed human plasma, calibration standards, or QC samples into 1.5 mL microcentrifuge tubes.

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the internal standard working solution to each tube (except for blank matrix samples).

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortexing: Vortex the samples vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Filtration: Filter the reconstituted samples through a 0.22 µm syringe filter into HPLC vials for analysis.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization for the specific analyte and instrument.

Table 3: Illustrative LC-MS/MS Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | A suitable gradient to ensure separation of the analyte from matrix components. |

| Mass Spectrometer | Tandem quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode |

| MRM Transitions | Analyte: [M+H]⁺ → fragment ionGuanidine-d5: [M+H]⁺ → fragment ion |

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the analyte concentration for the prepared calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Method Validation

A bioanalytical method using an internal standard should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters are summarized below.

Table 4: Typical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and internal standard. | Consistent analyte/IS peak area ratio in different matrix lots. |

| Extraction Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration remains within ±15% of the initial concentration. |

Visualized Workflow

The overall process from sample collection to data analysis is outlined in the following workflow diagram.

Caption: Experimental workflow for the quantification of a small molecule in plasma using a deuterated internal standard.

References

solubility of deuterio N,N,N'-trideuteriocarbamimidate in aqueous solutions

An In-Depth Technical Guide to the Aqueous Solubility of Deuterio-N,N,N'-trideuteriocarbamimidate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the aqueous solubility of deuterio-N,N,N'-trideuteriocarbamimidate, the deuterated analogue of the guanidinium cation. In the absence of direct experimental data for this specific isotopologue, this document synthesizes information on its non-deuterated counterpart, guanidinium chloride, and explores the theoretical implications of deuterium substitution on its solubility. A detailed, generalized experimental protocol for determining aqueous solubility is provided, alongside a conceptual diagram illustrating the key factors influencing this critical physicochemical property.

Introduction: The Significance of Deuteration and Carbamimidates

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable tools in pharmaceutical research and development. This isotopic substitution can subtly alter a molecule's metabolic profile, potentially leading to improved pharmacokinetic properties, without significantly changing its fundamental biological activity.

Deuterio-N,N,N'-trideuteriocarbamimidate is the fully deuterated form of the carbamimidate (guanidinium) cation. The non-deuterated form, typically as guanidinium chloride, is a well-known chaotropic agent used extensively in protein denaturation studies and as a component in drug formulations.[1][2] Understanding the aqueous solubility of its deuterated analogue is crucial for its potential application in deuterated drug development and for fundamental studies of isotope effects on solvation.

This guide addresses the current knowledge gap regarding the solubility of deuterio-N,N,N'-trideuteriocarbamimidate by providing data on its parent compound and discussing the anticipated effects of isotopic substitution.

Aqueous Solubility of the Non-Deuterated Analogue: Guanidinium Chloride

Guanidinium chloride (GdmCl) is known for its exceptionally high solubility in water.[3][4] This property is attributed to the planar, resonant structure of the guanidinium cation, which allows for the formation of strong hydrogen bonds with water molecules. The crystal structure of guanidinium chloride consists of a network of guanidinium cations and chloride anions linked by N–H···Cl hydrogen bonds.[1] In solution, these N-H bonds act as potent hydrogen bond donors to surrounding water molecules.

The quantitative solubility data for guanidinium chloride in aqueous solutions is summarized below.

| Parameter | Value | Conditions | Source(s) |

| Solubility in Water | 2.15 g/mL | 20 °C | [1] |

| Molar Solubility | ~6 M (approx. 573 g/L) | Room Temperature | [5][6][7] |

| Solubility in Water | 2280 g/L | 20 °C | |

| Maximum Solubility | ~8 M | Requires heating to 35 °C | [5][6] |

Table 1: Quantitative Aqueous Solubility Data for Guanidinium Chloride.

The Isotope Effect: Theoretical Impact of Deuteration on Aqueous Solubility

While specific experimental data for deuterio-N,N,N'-trideuteriocarbamimidate is not publicly available, the principles of kinetic isotope effects (KIE) allow for a theoretical assessment of how deuteration may influence its solubility.

The primary mechanism of influence is the effect of deuterium substitution on hydrogen bonding.[8][9] Key theoretical points include:

-

Zero-Point Energy: The vibrational ground state, or zero-point energy, of a covalent bond is lower for a heavier isotope. Consequently, a nitrogen-deuterium (N-D) bond is stronger and less easily broken than a corresponding nitrogen-hydrogen (N-H) bond.[10]

-

Hydrogen Bond Strength: In the context of hydrogen bonding (N-D···O vs. N-H···O), this stronger covalent bond can lead to a slightly shorter and stronger hydrogen bond. This phenomenon, known as the Ubbelohde effect, has been observed in many hydrogen-bonded systems.[8]

-

Solvent Structuring: The guanidinium cation is known to be a "structure maker" for water, inducing a more ordered, linear hydrogen-bond network in the surrounding solvent molecules.[11] Deuteration of the cation's N-H groups could potentially enhance these interactions, leading to a more structured hydration shell.

The net effect on solubility is complex. A stronger interaction with water molecules (solute-solvent) would favor increased solubility. However, changes in the structuring of the bulk solvent and the energy required to create a cavity for the solute could also play a significant role. Therefore, while a change in solubility upon deuteration is expected, its direction and magnitude (whether it increases or decreases) can only be definitively determined through empirical measurement.

Proposed Experimental Protocol for Aqueous Solubility Determination

The following is a detailed, generalized protocol for determining the aqueous solubility of a compound like deuterio-N,N,N'-trideuteriocarbamimidate, based on the established shake-flask method.

Objective

To determine the equilibrium solubility of deuterio-N,N,N'-trideuteriocarbamimidate in an aqueous solution (e.g., purified water or a buffered solution) at a specified temperature.

Materials and Reagents

-

Deuterio-N,N,N'-trideuteriocarbamimidate (or its hydrochloride salt)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Buffer salts (if applicable)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass tubes

-

Syringe filters (e.g., 0.22 µm PVDF)

Equipment

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or NMR)

-

pH meter

Experimental Workflow

Caption: A generalized workflow for the shake-flask method of solubility determination.

Detailed Procedure

-

Preparation of Solutions: Add an excess amount of the test compound to a known volume of the aqueous solvent in a suitable vessel (e.g., a glass vial). The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached, confirming saturation.

-

Equilibration: Seal the vessels and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. Discard the initial portion of the filtrate to avoid errors from filter adsorption.

-

Quantification: Accurately dilute the clear filtrate with the solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated method (e.g., HPLC) to determine the concentration of the dissolved compound.

Data Analysis

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as a mean value with the standard deviation.

Visualization of Factors Influencing Aqueous Solubility

The solubility of a deuterated compound in an aqueous medium is a multifactorial property. The logical relationship between isotopic substitution and other key variables is depicted below.

Caption: Key physicochemical factors determining the aqueous solubility of a deuterated compound.

Conclusion

While direct experimental data on the solubility of deuterio-N,N,N'-trideuteriocarbamimidate remains to be published, a strong theoretical and empirical basis exists to guide researchers. Its non-deuterated analogue, guanidinium chloride, is highly water-soluble, and it is anticipated that the deuterated form will exhibit similar behavior. The substitution of protium with deuterium is expected to modulate the strength of hydrogen bonding with water, a key determinant of solubility, although the precise impact requires experimental validation. The provided generalized protocol offers a robust framework for researchers to perform this determination accurately. Future studies are essential to quantify the solubility of this and other deuterated compounds to support their development and application in science and medicine.

References

- 1. Guanidinium chloride - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Guanidinium chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. interchim.fr [interchim.fr]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. H/D Isotope Effects in Hydrogen Bonded Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Deuterated Carbamimidates Under Experimental Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability of deuterated carbamimidates under various experimental conditions. Given the limited direct literature on this specific class of compounds, this guide synthesizes information from the well-established chemistry of structurally related functional groups, namely carbamates and guanidines, and the known principles of the kinetic isotope effect (KIE) conferred by deuteration. The experimental protocols and data presented herein are proposed based on established methodologies and serve as a robust framework for designing and executing stability studies for novel deuterated carbamimidate drug candidates.

Introduction to Carbamimidates and the Rationale for Deuteration

The carbamimidate functional group, characterized by the R-O-C(=NH)-NR'R'' structure, is a close analog of carbamates and guanidines. Its presence in potential therapeutic agents necessitates a thorough understanding of its stability profile. Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, is a strategic approach in drug design to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed metabolic reactions. This phenomenon, known as the kinetic isotope effect, can significantly improve a drug's pharmacokinetic profile by reducing its rate of metabolism.

Anticipated Degradation Pathways

Based on the chemistry of carbamates and guanidines, the primary degradation pathway for carbamimidates under experimental conditions is expected to be hydrolysis. This can be catalyzed by acid or, more commonly, by base.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the carbamimidate is expected to hydrolyze to an alcohol (or phenol), and a substituted guanidine. The guanidine may further degrade to urea and an amine.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, hydrolysis is also possible, likely proceeding through protonation of one of the nitrogen atoms, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Deuteration at or near a metabolically vulnerable C-H bond involved in these degradation pathways is anticipated to slow down the rate of decomposition.

Proposed Experimental Protocols for Stability Assessment

The following protocols are proposed for assessing the stability of a deuterated carbamimidate. These are based on standard methodologies for evaluating the stability of new chemical entities.

Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of the deuterated carbamimidate at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers at pH 3, 5, 7.4, and 9.

-

Sample Preparation: Prepare a stock solution of the deuterated carbamimidate in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

-

Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10 µg/mL. Incubate the solutions at a constant temperature, for example, 37°C.

-

Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

-

Quenching: Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate any proteins (if in a biological matrix) and stop the degradation.

-

Analysis: Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining parent compound and identify any major degradation products.

Plasma Stability Testing

Objective: To evaluate the stability of the deuterated carbamimidate in the presence of plasma enzymes.

Methodology:

-

Plasma Preparation: Obtain plasma from the desired species (e.g., human, rat, mouse) and thaw at 37°C.

-

Sample Preparation: Prepare a stock solution of the deuterated carbamimidate as described above.

-

Incubation: Add a small aliquot of the stock solution to pre-warmed plasma to a final concentration of 1 µM. Incubate at 37°C.

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Protein Precipitation: Stop the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

-

Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant and analyze by LC-MS/MS.

Microsomal Stability Testing

Objective: To assess the metabolic stability of the deuterated carbamimidate in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Methodology:

-

Reagent Preparation: Prepare a solution of liver microsomes (e.g., human, rat) in phosphate buffer. Prepare a solution of the NADPH regenerating system.

-

Incubation Mixture: In a 96-well plate, combine the liver microsomes, the deuterated carbamimidate (final concentration of 1 µM), and the NADPH regenerating system.

-

Incubation: Incubate the plate at 37°C.

-

Time Points: Stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding cold acetonitrile with an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to determine the rate of disappearance of the parent compound.

Data Presentation

The quantitative data obtained from the stability studies should be summarized in clear and concise tables to allow for easy comparison.

Table 1: Illustrative Hydrolytic Stability of a Deuterated Carbamimidate (% Remaining)

| Time (hours) | pH 3 | pH 5 | pH 7.4 | pH 9 |

| 0 | 100 | 100 | 100 | 100 |

| 1 | 99.5 | 99.8 | 98.2 | 92.1 |

| 2 | 99.1 | 99.6 | 96.5 | 85.3 |

| 4 | 98.2 | 99.2 | 93.1 | 72.8 |

| 8 | 96.5 | 98.5 | 86.7 | 53.0 |

| 24 | 90.1 | 95.7 | 65.4 | 18.2 |

| 48 | 81.3 | 91.6 | 42.8 | 3.3 |

Table 2: Illustrative Plasma and Microsomal Stability of a Deuterated Carbamimidate

| Stability Assay | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Plasma | > 240 | - |

| Rat Plasma | 185 | - |

| Human Liver Microsomes | 75 | 9.2 |

| Rat Liver Microsomes | 42 | 16.5 |

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate a potential degradation pathway and a typical experimental workflow for stability assessment.

The Impact of Deuteration on Carbamimidate Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates has emerged as a powerful tool in medicinal chemistry to enhance their pharmacokinetic and pharmacodynamic profiles. This approach, known as deuteration, leverages the kinetic isotope effect (KIE) to modulate drug metabolism, improve metabolic stability, and potentially reduce off-target toxicity. While the effects of deuteration have been extensively studied for various functional groups, its impact on the reactivity of carbamimidates remains a less explored yet promising area. This technical guide provides an in-depth exploration of the theoretical and practical aspects of deuteration on carbamimidate reactivity, drawing parallels from the closely related guanidine and amidine functionalities due to the limited direct literature on carbamimidates.

The Deuterium Kinetic Isotope Effect (KIE)

The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed at a slower rate than those involving a C-H bond.[1][2] This phenomenon is quantified by the kinetic isotope effect (KIE), which is the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD). A KIE value greater than 1 indicates a normal kinetic isotope effect, signifying a slower reaction rate upon deuteration.

The magnitude of the primary KIE for C-H bond cleavage can range from 2 to 7, and in some cases of quantum tunneling, it can be even larger.[3][4] Secondary KIEs, where the deuterated bond is not broken in the rate-determining step, are also observed and can provide valuable mechanistic insights.[2]

Effects of Deuteration on Carbamimidate Reactivity

While specific quantitative data on the deuteration of carbamimidates is scarce, we can infer the expected effects based on studies of analogous functional groups like guanidines and amidines. Carbamimidates, also known as isoureas, share structural similarities with these groups, particularly in their basicity and participation in hydrogen bonding and proton transfer reactions.

Expected Impact on Basicity and Nucleophilicity

Deuteration can influence the basicity of nitrogenous compounds. Studies on amines have shown that β-deuteration can lead to a slight increase in basicity.[5][6] For carbamimidates, deuteration at positions that influence the electron density of the nitrogen atoms could subtly alter their pKa. This change in basicity would, in turn, affect their nucleophilicity in chemical reactions.

The workflow for investigating the effect of deuteration on carbamimidate basicity would involve the synthesis of deuterated and non-deuterated analogues, followed by precise pKa measurement.

Modulation of Metabolic Stability

In drug development, a primary application of deuteration is to enhance metabolic stability by slowing down enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[7][8] If a carbamimidate-containing drug is metabolized via a pathway involving C-H bond cleavage as the rate-limiting step, deuteration at that specific position can significantly decrease the rate of metabolism. This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.[8][9][10]

The following diagram illustrates a simplified metabolic pathway where deuteration can play a protective role.

References

- 1. benchchem.com [benchchem.com]

- 2. A general procedure for the preparation of deuterated and tritiated amino acids by incorporation of solvent isotope during synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 4. researchgate.net [researchgate.net]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Core Facility Proteomic Mass Spectrometry [ms.bct.uni-halle.de]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. deutramed.com [deutramed.com]

- 9. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

literature review of deuterio N,N,N'-trideuteriocarbamimidate research

A Technical Review of Deuterated Guanidine Compounds in Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive literature review of research pertaining to deuterated guanidine derivatives, with a specific focus on deuterated metformin. The compound name "deuterio N,N,N'-trideuteriocarbamimidate" does not correspond to a standard chemical nomenclature found in the reviewed literature. The core structure, carbamimidate, is synonymous with guanidine. A prominent and extensively researched drug containing a related biguanide structure is metformin, for which deuterated analogues are commercially available and used in research. This review will focus on these existing compounds, particularly Metformin-d6.

The substitution of hydrogen with its stable heavy isotope, deuterium, is a strategy employed in drug discovery to potentially improve the pharmacokinetic and metabolic profiles of pharmaceuticals.[1][2][3] This "deuterium switch" can lead to a decreased rate of metabolism, which may result in lower and less frequent dosing.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for relevant deuterated guanidine compounds and the pharmacokinetics of non-deuterated metformin.

Table 1: Physicochemical Properties of Deuterated Guanidine Compounds

| Compound Name | Alternate Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Deuterium Incorporation |

| Metformin-d6 Hydrochloride | 1,1-Dimethylbiguanide hydrochloride-d6; N,N-dimethyl-d6-imidodicarbonimidic diamide, monohydrochloride[4][5] | 1185166-01-1[4][6] | C4H5D6N5 • HCl[4] | 171.6[4] | ≥99% deuterated forms (d1-d6)[4] |

| Guanidine-d5 Deuteriochloride | Guanidinium-d5 chloride; Aminoformamidine-d5 hydrochloride[1] | 108694-93-5[7] | D2NC(=ND)ND2 • DCl | 101.57[7] | 98 atom % D |

Table 2: Pharmacokinetic Parameters of Metformin (Non-deuterated)

| Parameter | Value | Species | Notes |

| Bioavailability | 50-60% | Human | Taken orally.[8] |

| Elimination Half-life | 4 - 8.7 hours[8] | Human | In patients with good renal function.[9] |

| Metabolism | Not metabolized by the liver.[8][10] | Human | Excreted unchanged in the urine.[10] |

| Protein Binding | Minimal | Human | [8] |

| Renal Clearance (CLR) | 510 ± 130 mL/min | Human | [9] |

| Apparent Total Clearance (CL/F) | 1140 ± 330 mL/min | Human | [9] |

Experimental Protocols and Methodologies

Deuterated guanidine compounds, such as Metformin-d6, are primarily utilized as internal standards for the quantification of their non-deuterated analogues in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2][4]

Protocol: Quantification of Metformin using Metformin-d6 as an Internal Standard

This protocol outlines a general procedure for using Metformin-d6 as an internal standard for quantifying metformin in a plasma sample.

-

Sample Preparation:

-

A known concentration of Metformin-d6 hydrochloride is spiked into the plasma sample.

-

Proteins are precipitated from the plasma sample using a suitable organic solvent (e.g., acetonitrile).

-

The sample is centrifuged, and the supernatant is collected.

-

-

LC-MS/MS Analysis:

-

The supernatant is injected into an LC-MS/MS system.

-

Chromatographic separation is performed on a suitable column (e.g., a C18 column).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both metformin and Metformin-d6.

-

-

Quantification:

-

A standard curve is generated by analyzing a series of known concentrations of metformin with a constant concentration of Metformin-d6.

-

The peak area ratio of metformin to Metformin-d6 is plotted against the concentration of metformin.

-

The concentration of metformin in the unknown sample is determined from the standard curve based on its peak area ratio to the Metformin-d6 internal standard.

-

Synthesis of Deuterated Guanidine Compounds

While specific, detailed synthesis protocols for commercially available deuterated metformin are often proprietary, a general approach for the synthesis of deuterated amines and related compounds involves using an amide as a starting material. For example, a deuterated n-octanamide can be synthesized via a catalyzed reaction in a deuterated solvent, which is then reduced to the corresponding deuterated amine.[11] Another general method for deuteration is through solid-phase isotope exchange with deuterium gas.[12]

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

The following diagrams illustrate common workflows and logical relationships in the research and application of deuterated compounds.

Caption: Workflow for quantifying metformin using a deuterated internal standard.

Caption: Rationale for utilizing deuterium in drug discovery.

Signaling Pathway of Metformin

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][13] This activation is primarily a result of the inhibition of the mitochondrial respiratory chain.[2][13]

Caption: Simplified signaling pathway of metformin via AMPK activation.

Conclusion

The term "this compound" does not represent a standard nomenclature in the scientific literature. Research into deuterated guanidine-containing compounds is predominantly centered on deuterated forms of the widely used anti-diabetic drug, metformin, such as Metformin-d6. The primary application of these deuterated analogues is as internal standards for highly accurate quantification in analytical chemistry, particularly in pharmacokinetic studies.

While the therapeutic potential of deuterated drugs is an active area of research, with the goal of improving metabolic stability and pharmacokinetic profiles through the kinetic isotope effect, specific studies on the clinical efficacy of deuterated metformin as a therapeutic agent are not widely published. The biological activity of deuterated metformin is presumed to mirror that of its non-deuterated counterpart, primarily through the activation of the AMPK pathway. Future research may explore whether the altered pharmacokinetics of deuterated guanidine compounds could translate into tangible clinical benefits for conditions such as type 2 diabetes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. Guanidine·DCl (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1846-1 [isotope.com]

- 8. Metformin - Wikipedia [en.wikipedia.org]

- 9. courses.washington.edu [courses.washington.edu]

- 10. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epj-conferences.org [epj-conferences.org]

- 12. researchgate.net [researchgate.net]

- 13. Metformin-d6 hydrochloride (1,1-Dimethylbiguanide-d6 (hydrochloride)) | Autophagy | 1185166-01-1 | Invivochem [invivochem.com]

Safety and Handling of Deuterated Organic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety and handling considerations for deuterated organic compounds. While often considered chemically similar to their non-deuterated (protio) counterparts, the substitution of hydrogen with deuterium can introduce subtle but significant changes in their biological and chemical properties, necessitating a thorough and informed approach to their handling in a laboratory setting.

Core Principles of Safety and Handling

The foundational principle for handling deuterated organic compounds is to treat them with at least the same level of caution as their protio analogs. The primary hazards associated with the non-deuterated form of a compound—such as flammability, corrosivity, or toxicity—should be assumed to be present in the deuterated version.

General Handling Practices:

-

Engineering Controls: Always handle deuterated compounds in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2] For highly volatile or toxic compounds, additional respiratory protection may be necessary.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling any chemical.[1] Do not eat, drink, or smoke in laboratory areas.[3]

Storage and Disposal:

-

Storage: Store deuterated compounds in tightly sealed containers, often under an inert atmosphere like nitrogen or argon, to prevent contamination from atmospheric moisture.[4][5] Many deuterated solvents are hygroscopic and readily absorb water (H₂O), which can lead to the formation of HDO and compromise isotopic purity.[6] For light-sensitive compounds like deuterated chloroform, storage in amber bottles in a refrigerator is recommended to minimize decomposition.[4]

-

Disposal: Waste disposal of deuterated compounds should follow the same hazardous waste protocols as their non-deuterated analogs.[7] Solvents should be segregated by chemical class to avoid unintended reactions and to facilitate proper disposal by certified hazardous materials management services.[7]

The Toxicological Impact of Deuteration

While deuterium itself is a stable, non-radioactive isotope, its increased mass compared to hydrogen can influence the biological activity and toxicology of a molecule.

The Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[8] This difference means that breaking a C-D bond requires more energy, leading to a slower reaction rate. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[9]

In the context of drug development, the KIE is a critical consideration. Many metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds.[10][11] By strategically replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism can be slowed.[11][12][13] This can lead to:

-

Increased Metabolic Stability: The drug remains in its active form for longer, potentially increasing its half-life.[14]

-

Altered Pharmacokinetics: Slower metabolism can lead to higher drug exposure, which may allow for lower or less frequent dosing.[12]

-

Changes in Metabolite Profile: Deuteration can alter metabolic pathways, sometimes reducing the formation of toxic metabolites.[10][12][14] However, it can also lead to "metabolic switching," where the body metabolizes the compound at a different, non-deuterated site, which could potentially generate new or unexpected metabolites.[15]

Biological Effects of High Deuterium Concentrations: While deuterated compounds are generally safe for research use, high concentrations of deuterium, particularly in the form of heavy water (D₂O), can be toxic to biological systems.[10][16] High levels of deuteration (>20% of body water) can interfere with essential cellular processes like mitosis (cell division) and membrane function.[10][16][17] In animal studies, replacing about 50% of body water with D₂O has proven lethal, with effects similar to cytotoxic poisoning or acute radiation syndrome.[17] However, such concentrations are far beyond what would be encountered in typical laboratory or pharmaceutical applications. D₂O has been shown to be more toxic to malignant cells than normal cells, though the concentrations required are too high for therapeutic use.[10][16]

Quantitative Safety and Property Data

The safety data for a deuterated compound is often extrapolated from its protio analog. Safety Data Sheets (SDS) are the primary source for this information.

Table 1: Properties of Common Deuterated Solvents vs. Non-Deuterated Analogs

| Property | Chloroform (CHCl₃) | Chloroform-d (CDCl₃) | Deuterium Oxide (D₂O) | Water (H₂O) |

| CAS Number | 67-66-3 | 865-49-6 | 7789-20-0[3] | 7732-18-5 |

| Molecular Weight | 119.38 g/mol | 120.38 g/mol | 20.03 g/mol [3] | 18.02 g/mol |

| Boiling Point | 61.2 °C | 60.9 °C | 101.4 °C[3] | 100 °C |

| Melting Point | -63.5 °C | -64 °C | 3.8 °C[3] | 0 °C |

| Density | 1.489 g/cm³ | 1.500 g/cm³ | 1.107 g/cm³[3] | 1.000 g/cm³ |

| Primary Hazards | Harmful if swallowed, Skin irritant, Suspected carcinogen, Causes organ damage | Harmful if swallowed, Skin irritant, Suspected carcinogen, Causes organ damage | None classified | None |

Data compiled from various supplier Safety Data Sheets.

Experimental Protocols for Safety Assessment

Evaluating the safety of a novel deuterated compound involves a series of standard toxicological and pharmacological assays. The primary goal is to compare its metabolic stability and cytotoxicity against its protio analog.

This assay is fundamental in early drug development to assess how a compound is metabolized by CYP450 enzymes.

1. Objective: To determine the rate of metabolic degradation of a deuterated compound and its protio analog in the presence of human liver microsomes.

2. Materials:

-

Test Compounds: Deuterated compound and its protio analog, dissolved in DMSO.

-

Human Liver Microsomes (HLM).

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH).

-

Phosphate buffer (pH 7.4).

-

Quenching solution (e.g., cold acetonitrile containing an internal standard).

-

96-well plates.

-

LC-MS/MS system for analysis.

3. Methodology:

- Preparation: Thaw HLM on ice. Prepare a master mix containing HLM and phosphate buffer. Prepare a separate master mix of the NADPH regenerating system.

- Incubation: Add the test compounds (final concentration typically 1 µM) to the wells of the 96-well plate. Add the HLM master mix to each well and pre-incubate for 10 minutes at 37°C.

- Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system master mix to each well.

- Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile (quenching solution). The 0-minute time point serves as the control.

- Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

- Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

- Data Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

4. Interpretation: A significantly longer half-life for the deuterated compound compared to its protio analog indicates that deuteration has successfully slowed metabolism, demonstrating the kinetic isotope effect.

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a quantitative measure of cytotoxicity.

1. Objective: To assess and compare the concentration-dependent cytotoxicity of a deuterated compound and its protio analog on a relevant cell line.

2. Materials:

-

Cell Line (e.g., HepG2 for liver toxicity).

-

Cell culture medium and supplements.

-

Test Compounds: Deuterated and protio versions, serially diluted.

-

LDH Assay Kit (e.g., CytoTox-ONE™).

-

Opaque-walled 96-well plates for fluorescence measurement.

-

Controls: Lysis buffer (for maximum LDH release), vehicle control (e.g., DMSO).

3. Methodology:

- Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

- Compound Treatment: Treat the cells with a range of concentrations of both the deuterated and protio compounds. Include wells for "no treatment" and "maximum LDH release" controls.[18]

- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

- Assay Procedure:

- Allow the plate and LDH assay reagents to equilibrate to room temperature.

- Add the LDH assay reagent to all wells according to the manufacturer's protocol.[18]

- Incubate for a short period (e.g., 10 minutes) at room temperature, protected from light.

- Add the stop solution provided in the kit.

- Measurement: Measure the fluorescence or absorbance on a plate reader at the appropriate wavelengths.

- Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot the percentage of cytotoxicity versus compound concentration and determine the IC₅₀ value (the concentration that causes 50% cell death).

4. Interpretation: A significant difference in the IC₅₀ values between the deuterated and protio compounds would suggest that deuteration has altered the compound's cytotoxic potential.

Visualized Workflows and Logical Relationships

Visual diagrams help clarify complex processes and decision-making in the laboratory.

Caption: Workflow for assessing and establishing handling protocols for a novel deuterated compound.

Caption: Logical decision tree for responding to a chemical spill of a deuterated compound.

References

- 1. benchchem.com [benchchem.com]

- 2. advancedspecialtygases.com [advancedspecialtygases.com]

- 3. fishersci.be [fishersci.be]

- 4. ukisotope.com [ukisotope.com]

- 5. chromservis.eu [chromservis.eu]

- 6. benchchem.com [benchchem.com]

- 7. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. Pharmacological uses and perspectives of heavy water and deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 13. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. venable.com [venable.com]

- 16. Pharmacological uses and perspectives of heavy water and deuterated compounds. | Semantic Scholar [semanticscholar.org]

- 17. biology.stackexchange.com [biology.stackexchange.com]

- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application of Deuterio N,N,N'-Trideuteriocarbamimidate in Protein Folding Studies

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate process of protein folding is paramount in biological sciences and drug development. Misfolded proteins are implicated in a multitude of diseases, making the study of folding pathways and stability crucial. Deuterio N,N,N'-trideuteriocarbamimidate, a deuterated form of guanidinium chloride, serves as a powerful tool in these investigations. As a chaotropic agent, it disrupts the hydrogen-bonding network of water, weakening the hydrophobic effect that drives protein folding and leading to denaturation.[1][2][3] The use of its deuterated counterpart is particularly advantageous in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering, where the difference in scattering properties between hydrogen and deuterium provides unique structural and dynamic insights.[4][5][6] This document outlines the application of deuterated guanidinium chloride in protein folding studies, providing detailed protocols and data interpretation guidelines.

The denaturation of proteins by guanidinium chloride is a key technique for probing their stability and folding mechanisms.[7][8] While often used interchangeably with urea, guanidinium chloride is a more potent denaturant.[8] It is a salt that dissociates into the guanidinium cation and the chloride anion.[8] The guanidinium ion is thought to disrupt hydrophobic interactions more effectively than urea and interacts with both the peptide backbone and amino acid side chains.[8] Molecular dynamics simulations suggest that guanidinium chloride may unfold proteins through a longer-range electrostatic effect, in contrast to urea which interacts more directly with the protein's first solvation shell.[9]

Principle of Action in Protein Folding Studies

Guanidinium chloride-induced denaturation is a cornerstone of biophysical research, offering valuable insights into protein stability and folding pathways.[8] The mechanism of action involves the disruption of non-covalent interactions that stabilize the native protein structure. One proposed mechanism is the solubilizing effect of guanidinium hydrochloride on hydrophobic amino acid residues by breaking hydrogen bonds in the protein structure and reducing hydrophobic interactions.[7] Another mechanism suggests that the denatured protein preferentially binds to guanidinium hydrochloride, shifting the equilibrium towards the unfolded state.[7]

Kinetic studies provide evidence for a two-stage mechanism of protein denaturation by guanidinium chloride.[10] The first step involves the binding of guanidinium chloride to the protein surface, leading to the formation of a "dry molten globule," an expanded form of the native protein with a dry core.[10] The second step involves the penetration of the denaturant and water molecules into the hydrophobic core, resulting in global structural disruption.[10]

The use of deuterated guanidinium chloride is particularly valuable in Hydrogen/Deuterium Exchange (HDX) experiments coupled with NMR or mass spectrometry.[4][5][6] In these experiments, the exchange rates of backbone amide protons with deuterium from the solvent are measured. Protons in stable, hydrogen-bonded structures like alpha-helices and beta-sheets exchange slowly, while those in unfolded or flexible regions exchange rapidly. By monitoring these exchange rates in the presence of deuterated guanidinium chloride, researchers can identify regions of the protein that are destabilized, map folding intermediates, and determine the overall stability of the protein.[4][5][11]

Experimental Workflow for Protein Stability Analysis

The general workflow for studying protein folding using deuterated guanidinium chloride involves a series of steps from sample preparation to data analysis. This process allows for the determination of thermodynamic parameters of protein stability.

Caption: Workflow for protein stability analysis using deuterated guanidinium chloride.

Protocols

Protocol 1: Equilibrium Denaturation Monitored by Intrinsic Tryptophan Fluorescence

This protocol describes a typical experiment to determine the conformational stability of a protein by monitoring the change in intrinsic tryptophan fluorescence upon denaturation with deuterated guanidinium chloride.

Materials:

-

Purified protein of interest

-

This compound (Deuterated Guanidinium Chloride, GdmCl-d6)

-

Buffer (e.g., phosphate buffer, as Tris can interfere with some measurements)[8]

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of the protein in the chosen buffer. Determine the precise concentration using a reliable method (e.g., UV absorbance at 280 nm).

-

Prepare a high-concentration stock solution of deuterated guanidinium chloride (e.g., 8 M) in the same buffer. Ensure the pH is adjusted after the addition of GdmCl.

-

-

Sample Preparation:

-

Prepare a series of samples with a constant protein concentration (e.g., 5-10 µM) and varying concentrations of deuterated GdmCl (e.g., 0 to 6 M in 0.2 M increments).

-

Prepare a corresponding series of blanks containing only the buffer and the respective concentrations of deuterated GdmCl.

-

-

Equilibration:

-

Incubate the samples and blanks at a constant temperature (e.g., 25 °C) for a sufficient time to allow the unfolding reaction to reach equilibrium (typically several hours to overnight).[10]

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.[10]

-

Record the emission spectra from 310 to 400 nm for each sample and blank.

-

-

Data Analysis:

-

Subtract the blank spectrum from the corresponding sample spectrum for each denaturant concentration.

-

Determine the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength (e.g., 350 nm) for each corrected spectrum.

-

Plot the change in fluorescence signal (λmax or intensity) as a function of the deuterated GdmCl concentration to generate a denaturation curve.

-

Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm), the free energy of unfolding in the absence of denaturant (ΔG°(H₂O)), and the m-value, which reflects the dependence of ΔG on denaturant concentration.

-

Protocol 2: Hydrogen/Deuterium Exchange Monitored by NMR Spectroscopy

This protocol outlines the use of deuterated guanidinium chloride in an NMR-based H/D exchange experiment to probe protein stability and dynamics at a residue-specific level.

Materials:

-

¹⁵N-labeled purified protein

-

This compound (Deuterated Guanidinium Chloride, GdmCl-d6)

-

D₂O-based buffer

-

NMR spectrometer equipped with a cryogenic probe

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of ¹⁵N-labeled protein in a protonated buffer.

-

Prepare a series of D₂O-based buffers containing varying concentrations of deuterated GdmCl.

-

-

H/D Exchange Initiation:

-

Lyophilize a known amount of the ¹⁵N-labeled protein.

-

Initiate the exchange reaction by dissolving the lyophilized protein in one of the D₂O/GdmCl-d6 buffers. This starts the clock for the exchange process.

-

-

NMR Data Acquisition:

-

Immediately place the sample in the NMR spectrometer and acquire a series of 2D ¹H-¹⁵N HSQC spectra over time. The time points should be chosen to capture the decay of amide proton signals.

-

-

Data Analysis:

-

Process the NMR spectra and measure the intensity of the cross-peaks for each backbone amide proton at each time point.

-

Fit the decay of each peak intensity to a single exponential function to determine the exchange rate constant (k_ex) for each residue.

-

Calculate the protection factor (PF) for each residue, which is the ratio of the intrinsic exchange rate (k_int, calculated for an unstructured peptide of the same sequence) to the observed exchange rate (k_ex).

-

Residues with high protection factors are located in stable, structured regions of the protein.[4][5]

-

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for clear comparison and interpretation.

Table 1: Thermodynamic Stability Parameters from Fluorescence Denaturation

| Protein Variant | Cm (M) | m-value (kcal·mol⁻¹·M⁻¹) | ΔG°(H₂O) (kcal·mol⁻¹) |

| Wild-Type | 3.5 | 2.5 | 8.75 |

| Mutant A | 2.8 | 2.3 | 6.44 |

| Mutant B | 4.2 | 2.6 | 10.92 |

This is example data and will vary depending on the protein.

Table 2: Residue-Specific Protection Factors from H/D Exchange NMR

| Residue Number | Secondary Structure | Protection Factor (PF) |

| 15 | α-helix | 1.2 x 10⁵ |

| 32 | β-sheet | 8.5 x 10⁴ |

| 58 | Loop | 5.2 x 10¹ |

| 75 | α-helix | 2.1 x 10⁵ |

This is example data and will vary depending on the protein and experimental conditions.

Signaling Pathways and Logical Relationships

The process of guanidinium chloride-induced protein denaturation can be visualized as a pathway from the native state to the unfolded state, potentially through intermediate states.

Caption: A simplified model of protein unfolding induced by guanidinium chloride.

Conclusion

This compound is an invaluable tool for researchers studying protein folding, stability, and dynamics. Its application in conjunction with techniques like fluorescence spectroscopy and NMR provides detailed insights into the thermodynamics and kinetics of protein unfolding. The protocols and data analysis methods described here offer a robust framework for characterizing the stability of proteins and understanding the effects of mutations or ligand binding, which is critical for basic research and the development of new therapeutics.

References

- 1. Chaotropic agent - Wikipedia [en.wikipedia.org]

- 2. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thomassci.com [thomassci.com]

- 4. The B domain of protein A retains residual structures in 6 M guanidinium chloride as revealed by hydrogen/deuterium-exchange NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]